Difluorostyrene

描述

Significance of Organofluorine Chemistry in Contemporary Science

Organofluorine chemistry, the study of compounds containing carbon-fluorine (C-F) bonds, has become a cornerstone of modern chemical research due to the profound impact of fluorine on molecular properties. numberanalytics.comnumberanalytics.com The high electronegativity and small size of the fluorine atom alter the physical, chemical, and biological characteristics of organic molecules. numberanalytics.com This strategic incorporation of fluorine can lead to enhanced thermal stability, increased lipophilicity, improved bioavailability, and greater metabolic stability in pharmaceuticals. numberanalytics.comnumberanalytics.comnih.gov

The applications of organofluorine compounds are widespread and impactful. In medicine, numerous drugs, including the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin, contain fluorine to enhance their efficacy. numberanalytics.comnumberanalytics.com The agricultural sector utilizes fluorinated compounds in pesticides and herbicides to improve crop yields. numberanalytics.com Furthermore, in materials science, fluoropolymers like Polytetrafluoroethylene (PTFE), are prized for their chemical resistance and thermal stability. worktribe.com The vast majority of these vital organofluorine compounds are synthetic, as only a very small number occur naturally, underscoring the importance of developing novel fluorination methodologies. worktribe.comomicsonline.org

Contextualization of Difluorostyrene within Fluorinated Aromatic and Alkene Systems

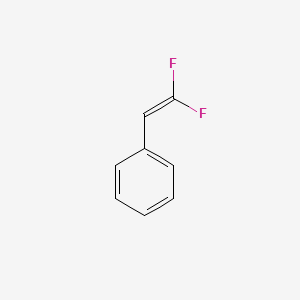

This compound is a member of two important classes of fluorinated compounds: fluorinated aromatic systems and fluorinated alkenes. The presence of fluorine atoms on the benzene (B151609) ring and the vinyl group gives it a unique reactivity profile. For instance, the two fluorine atoms on the styrene (B11656) backbone enhance the electrophilicity of the molecule and its resistance to metabolic degradation.

Compared to its non-fluorinated parent, styrene, this compound exhibits altered electronic properties and reactivity. The electron-withdrawing nature of fluorine influences the electron density of both the aromatic ring and the double bond. This makes this compound a valuable building block in organic synthesis, particularly for creating complex fluorinated molecules through reactions like palladium-catalyzed couplings.

Within the broader category of fluorinated styrenes, the specific isomers of this compound (e.g., 2,4-difluorostyrene (B1320911), gem-difluorostyrene) offer distinct chemical properties and are subjects of specific research efforts. snnu.edu.cn For example, gem-difluorostyrenes are recognized as valuable synthons for producing a wide array of fluorinated products. nih.gov The position of the fluorine atoms significantly impacts the molecule's reactivity and potential applications.

Scope and Research Imperatives for this compound

Current research on this compound is driven by its potential in both fundamental and applied chemistry. mdpi.com A primary focus is on the development of new and efficient synthetic methods to produce various this compound isomers and their derivatives. sioc-journal.cn This includes exploring novel catalytic systems, such as those based on ruthenium, for C-H activation and subsequent fluoroalkenylation. snnu.edu.cn

Another significant research imperative is the use of this compound in polymer chemistry. The incorporation of this compound monomers into polymers can lead to materials with enhanced properties, such as improved thermal stability and chemical resistance, which are highly desirable for applications in aerospace, electronics, and other demanding fields.

In medicinal chemistry, this compound derivatives are being investigated for their potential biological activities. The strategic placement of fluorine atoms can modulate a molecule's interaction with biological targets, making this compound a valuable scaffold for drug discovery. nih.govmdpi.com Furthermore, the unique reactivity of the this compound moiety is being exploited in the synthesis of complex, biologically active molecules, including intermediates for pharmaceuticals. mdpi.com The development of enantioselective reactions involving this compound is also a key area of research, aiming to produce specific stereoisomers for pharmaceutical applications. d-nb.info

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-difluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYJMQGTOTVJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343140 | |

| Record name | DIFLUOROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-42-5 | |

| Record name | DIFLUOROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluorostyrene and Its Derivatives

Classical and Established Synthetic Routes to Difluorostyrenes

Established methods for synthesizing difluorostyrenes often rely on olefination reactions, providing reliable access to these valuable compounds.

Wittig-Type Olefination Approaches

A prominent and widely utilized method for the synthesis of β,β-difluorostyrenes is the Wittig-type olefination. This approach typically involves the reaction of an aldehyde, such as benzaldehyde, with a difluorocarbene precursor in the presence of a phosphine (B1218219). One of the most common variations employs sodium chlorodifluoroacetate as the source of difluorocarbene and triphenylphosphine (B44618) as the phosphine reagent. orgsyn.orgnih.gov

The reaction is believed to proceed through the in situ generation of a difluoromethylene phosphonium (B103445) ylide. orgsyn.org The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene (:CF₂), which is then trapped by triphenylphosphine to form the reactive ylide. This ylide subsequently reacts with the aldehyde in a manner characteristic of the Wittig reaction to yield the desired gem-difluoroalkene. orgsyn.orgresearchgate.net A significant driving force for this transformation is the formation of the highly stable triphenylphosphine oxide as a byproduct. researchgate.net

The reaction conditions for this olefination can be varied. For instance, the reaction can be carried out in a high-boiling solvent like diglyme (B29089) at elevated temperatures, typically around 160°C. researchgate.net Alternative conditions involve refluxing in 1,2-dimethoxyethane (B42094) or using triethylene glycol dimethyl ether. While effective, a practical challenge associated with this method is the removal of the stoichiometric amounts of triphenylphosphine oxide produced, which can complicate product purification. nih.gov

Table 1: Examples of Wittig-Type Difluoroolefination of Aldehydes

| Aldehyde | Reagents | Solvent | Yield (%) |

| Benzaldehyde | PPh₃, ClCF₂CO₂Na | diglyme | 64-75% researchgate.net |

| p-Fluorobenzaldehyde | PPh₃, ClCF₂CO₂Na | diglyme | 65% |

| p-Methoxybenzaldehyde | PPh₃, ClCF₂CO₂Na | diglyme | 60% |

| Heptanal | PPh₃, ClCF₂CO₂Na | diglyme | 43-51% |

| Furfural | PPh₃, ClCF₂CO₂Na | diglyme | 75% |

This table presents data from representative Wittig-type olefination reactions.

Multistep Strategies for Gem-Difluoroalkenyl Arene Synthesis

For the synthesis of more complex structures, such as gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives, multistep strategies have been employed. One such pathway utilizes chloropentafluoroacetone (B1346615) as a key starting material.

This synthetic route involves a sequence of reactions:

Nucleophilic Addition: The synthesis commences with the nucleophilic addition of an aryl metallic reagent, such as an organolithium or Grignard reagent, to the carbonyl group of chloropentafluoroacetone. This step forms a tertiary alcohol intermediate.

SN2-type Substitution: The hydroxyl group of the alcohol intermediate is then substituted by a chloride anion in an SN2-type reaction. This is typically achieved using a chlorinating agent.

Dechlorination: The final step involves a dechlorination reaction, often carried out using zinc powder, to generate the desired double bond, yielding the gem-difluoro-2-trifluoromethyl styrene derivative.

While this multistep approach provides access to specific and highly functionalized difluorostyrene derivatives, it is inherently less atom-economical than one-pot olefination methods and involves the use of organometallic reagents, which can limit the substrate scope due to their high reactivity.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

In recent years, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of this compound derivatives, offering novel reaction pathways with high efficiency and selectivity.

Palladium-Catalyzed Reactions

Palladium catalysts have proven to be exceptionally versatile in the functionalization of gem-difluoroalkenes, enabling the construction of a wide array of this compound derivatives.

A significant advancement in the synthesis of chiral fluorinated molecules is the palladium-catalyzed enantioselective fluoroarylation of gem-difluoroalkenes. This reaction provides an efficient route to chiral 1,1,1-trifluoro-2-arylalkanes. The success of this transformation hinges on the use of specifically designed chiral ligands.

One notable example is the use of a chiral sulfinamide phosphine (Sadphos) type ligand, such as N-Me-TY-Phos. This ligand, which can be synthesized on a gram scale from readily available starting materials, enables the highly enantioselective coupling of gem-difluoroalkenes with aryl halides. The reaction exhibits a broad substrate scope and generally proceeds with high yields and excellent enantioselectivities. The development of such ligands, including TY-Phos and Xiang-Phos, has been crucial for achieving high stereocontrol in these transformations.

Table 2: Palladium-Catalyzed Enantioselective Fluoroarylation

| Gem-difluoroalkene Substrate | Aryl Halide | Chiral Ligand | Enantiomeric Excess (ee) |

| Various | Aryl Bromides | N-Me-TY-Phos | High |

| Various | Aryl Halides | TY-Phos | High |

This table summarizes the key components and outcomes of the enantioselective fluoroarylation reaction.

Palladium catalysis has also enabled the selective carbonylation of gem-difluoroalkenes, providing a practical method for the synthesis of valuable difluoromethylated esters. This catalytic protocol utilizes a palladium catalyst, such as Pd(acac)₂, in combination with a specific phosphine ligand, for instance, 1,2-bis((di-tert-butylphosphan-yl)methyl)benzene (btbpx).

The reaction proceeds with high yields and excellent regioselectivity, favoring the formation of the branched difluoromethylated ester. The substrate scope is broad, accommodating a variety of aromatic gem-difluoroalkenes with diverse substituents, as well as heterocyclic analogues. This methodology has demonstrated its synthetic utility through the practical synthesis of a Cyclandelate analogue.

Table 3: Palladium-Catalyzed Selective Carbonylation of Gem-Difluoroalkenes

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(acac)₂ / btbpx (L4) | Aromatic and heterocyclic gem-difluoroalkenes | Difluoromethylated esters | High yields, excellent regioselectivity |

This table highlights the catalyst system and general features of the selective carbonylation reaction.

A related transformation is the selective C–F bond carboxylation of gem-difluoroalkenes with CO₂ gas, which can be achieved through a photoredox/palladium dual catalysis system. This method allows for the synthesis of α-fluoroacrylic acids.

Cross-Coupling Reactions (e.g., with trifluorovinyl borates, trifluoromethyl-substituted benzyl (B1604629) tosylates)

Cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they have been effectively applied to the synthesis of difluorostyrenes.

One notable method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of lithium trimethoxy(trifluorovinyl)borate with aryl bromides. hhu.de This approach is advantageous because the trifluorovinyl borate (B1201080) is a stable, easy-to-handle solid that can be prepared in large quantities from the inexpensive and non-toxic refrigerant 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). hhu.de The reaction proceeds efficiently under palladium catalysis, with a variety of aryl bromides, to afford the corresponding trifluorostyrene (B1584497) derivatives. hhu.de The use of a stable borate reagent circumvents the need for more toxic or unstable reagents like organostannanes or organozinc compounds. hhu.de

Another innovative cross-coupling strategy involves the palladium-catalyzed difluoroolefination of trifluoromethyl-substituted benzyl tosylates. nih.gov This method provides access to gem-difluoro-2-trifluoromethyl styrene derivatives. The proposed mechanism involves the oxidative addition of the palladium catalyst into the Csp³–O bond of the benzyl tosylate, followed by a β-F elimination from the palladium complex. nih.gov This approach is significant as it offers a complementary route to these structures, which are otherwise prepared through multi-step sequences or methods that generate stoichiometric byproducts. nih.gov

| Cross-Coupling Method | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Lithium trimethoxy(trifluorovinyl)borate, Aryl bromides | [Pd₂(dba)₃], XPhos | Utilizes a stable and accessible trifluorovinyl borate reagent. |

| Difluoroolefination | Trifluoromethyl-substituted benzyl tosylates | PdI₂, DPPP | Proceeds via oxidative addition and β-F elimination; offers a direct route to gem-difluoro-2-trifluoromethyl styrenes. |

Iron-Catalyzed Cross-Coupling Reactions (e.g., with difluoroalkyl bromides)

Iron catalysis has emerged as a more economical and environmentally benign alternative to palladium-catalyzed reactions. A significant development in this area is the iron-catalyzed cross-coupling of aryl Grignard reagents with difluoroalkyl bromides. nih.govsioc-journal.cn Traditional iron-catalyzed systems often struggle with fluoroalkylations due to competing defluorination reactions. nih.gov However, the use of a bulky diamine ligand, a modified N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA), enables the successful iron-catalyzed difluoroalkylation under mild conditions. nih.gov This method is applicable to a wide range of difluoroalkyl bromides and provides a cost-effective route to difluoroalkylated arenes. nih.govsioc-journal.cn Mechanistic studies suggest the involvement of a single electron transfer pathway. sioc-journal.cn

| Iron-Catalyzed Coupling | Reactants | Catalyst/Ligand | Key Features |

| Cross-Coupling | Arylmagnesium bromides, Difluoroalkyl bromides | Fe(acac)₃, Modified TMEDA | Cost-effective and environmentally friendly; overcomes defluorination side reactions with a bulky diamine ligand. nih.govsioc-journal.cn |

Copper-Mediated Trifluoromethylation Strategies (e.g., of allylic and propargyl methanesulfonates)

Copper-mediated trifluoromethylation has been developed as an effective method for introducing the CF₃ group, which can be a precursor or a related structure to this compound derivatives. A notable example is the copper-mediated trifluoromethylation of allylic and propargyl methanesulfonates using TMSCF₃ (trimethyl(trifluoromethyl)silane). beilstein-journals.orgnih.govd-nb.info This reaction provides a convenient and economical route to various trifluoroethyl-containing compounds. beilstein-journals.orgnih.gov The reaction conditions are mild, and the method shows good functional group compatibility. d-nb.info Interestingly, the reaction with allylic methanesulfonates proceeds with consistent regioselectivity and stereoselectivity, suggesting the involvement of a π-allyl/Cu(III) complex in the Csp³–CF₃ bond formation. beilstein-journals.orgd-nb.info When applied to propargyl methanesulfonates, the reaction can yield either trifluoromethylated propargylic or allenylic products, depending on the substrate structure. beilstein-journals.orgd-nb.info

| Copper-Mediated Trifluoromethylation | Substrates | CF₃ Source | Catalyst | Products |

| Trifluoromethylation | Allylic methanesulfonates | TMSCF₃ | CuI | Allylic-CF₃ derivatives beilstein-journals.orgd-nb.info |

| Trifluoromethylation | Propargyl methanesulfonates | TMSCF₃ | CuI | Propargylic-CF₃ or Allenylic-CF₃ derivatives beilstein-journals.orgd-nb.info |

Radical and Photoredox-Initiated Synthetic Pathways

Radical and photoredox catalysis have revolutionized the synthesis of complex molecules by enabling reactions under mild conditions with high selectivity. These approaches are particularly well-suited for the generation and subsequent reaction of fluorinated radicals.

Photoredox Catalysis for Fluorinated Radical Generation

Visible-light photoredox catalysis has become a powerful strategy for generating fluorinated radicals from readily available precursors. rsc.orgnih.govuliege.be One innovative approach involves the use of a 4-tetrafluoropyridinylthio group as a photoredox-active moiety. rsc.orgresearchgate.net This group can be installed on difluorostyrenes via a thiol-ene click reaction. rsc.org Subsequent single-electron reduction of the C–S bond, facilitated by an electron-poor azine ring, generates a fluoroalkyl radical under visible light catalysis. rsc.orgresearchgate.net These radicals can then participate in various photoredox reactions. rsc.org This methodology highlights the potential of designing specific functional groups that act as precursors for radical generation under mild, light-driven conditions. nih.govuliege.be

Radical Amino- and Hydroxy-trifluoromethoxylations of β,β-Difluorostyrenes

A significant advancement in the functionalization of β,β-difluorostyrenes is the development of radical amino- and hydroxy-trifluoromethoxylation reactions. rsc.orgresearchgate.netrsc.org These reactions lead to the synthesis of compounds containing the difluoro(trifluoromethoxy)methyl group (CF₂–O–CF₃), an underexplored but promising structural motif in fluorine chemistry. rsc.orgresearchgate.netrsc.org The reaction proceeds via a radical mechanism, which is supported by control experiments. rsc.orgresearchgate.net

In the amino-trifluoromethoxylation, a photocatalyst such as Ru(bpy)₃(PF₆)₂ is used to achieve site-selective functionalization of various β,β-difluorostyrenes, including those derived from drug molecules. rsc.org Similarly, the hydroxy-trifluoromethoxylation of β,β-difluorostyrenes can be achieved by reacting them with a suitable trifluoromethoxylation reagent and water in the presence of a photocatalyst, yielding (trifluoromethoxy)methyl benzyl alcohol derivatives. rsc.org

| Radical Functionalization of β,β-Difluorostyrenes | Reaction Type | Reagents | Catalyst | Product Type |

| Amino-trifluoromethoxylation | Radical Addition | N-trifluoromethoxy-phthalimide, β,β-Difluorostyrenes | Ru(bpy)₃(PF₆)₂ | α-Difluoro(trifluoromethoxy)methyl benzylamines rsc.orgresearchgate.netrsc.org |

| Hydroxy-trifluoromethoxylation | Radical Addition | N-trifluoromethoxy-phthalimide, β,β-Difluorostyrenes, H₂O | Ru(bpy)₃(PF₆)₂ | (Trifluoromethoxy)methyl benzyl alcohols rsc.org |

Peroxide-Initiated Hydrophosphinylation of Gem-Difluoroalkenes

A significant advancement in the synthesis of α,α-difluorophosphine oxides involves the peroxide-initiated hydrophosphinylation of gem-difluoroalkenes. nih.govacs.orgacs.orgnih.gov This method circumvents the common problem of C–F bond substitution that occurs in traditional nucleophilic pathways. nih.govacs.orgnih.gov The reaction employs a radical-based mechanism, initiated by a peroxide catalyst, which avoids the formation of unstable anionic intermediates that are prone to fluoride (B91410) elimination. acs.orgpurdue.edu

This process is noted for its use of readily available reagents and environmentally friendly solvents, such as tert-Butanol (tBuOH). nih.govacs.orgacs.org Researchers have successfully converted a wide range of gem-difluoroalkenes into α,α-difluorophosphine oxides with complete regioselectivity at the gem-difluorinated position. acs.orgacs.org The reaction works efficiently with both diaryl and dialkyl phosphine oxides. acs.org Unlike previous methods that required multiple charges of the peroxide initiator, this improved system often utilizes a single charge of a commercially available catalyst. acs.orgacs.org

The general procedure involves heating the gem-difluoroalkene, phosphine oxide, and a peroxide initiator (like di-tert-butyl peroxide) in a suitable solvent. acs.org This strategy has proven effective for various substituted gem-difluorostyrenes, demonstrating its broad applicability. acs.org

Table 1: Examples of Peroxide-Initiated Hydrophosphinylation of Gem-Difluorostyrenes

| Entry | Gem-Difluoroalkene Substrate | Phosphine Oxide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,1-difluoro-2-phenylethene | Diphenylphosphine oxide | (1,1-difluoro-2-phenylethyl)diphenylphosphine oxide | 74 |

| 2 | 1-(2,2-difluorovinyl)-4-(tert-butyl)benzene | Diphenylphosphine oxide | (2-(4-(tert-butyl)phenyl)-1,1-difluoroethyl)diphenylphosphine oxide | 74 acs.org |

| 3 | 1-(2,2-difluorovinyl)-4-methoxybenzene | Diphenylphosphine oxide | (1,1-difluoro-2-(4-methoxyphenyl)ethyl)diphenylphosphine oxide | 85 |

Nucleophilic and Fluoride-Triggered Synthetic Pathways

Fluoride-Triggered Desilylative Defluorination

An efficient route for synthesizing 1-aryl-2,2-difluoroalkenes is through the fluoride-triggered 1,2-desilylative defluorination of (1-aryl)-2,2,2-trifluoroethyl-silanes. nih.govulaval.ca This method requires only a catalytic quantity of a fluoride source to initiate the reaction, which proceeds under mild conditions to produce gem-difluoroalkenes in high to quantitative yields. nih.gov A notable advantage is the use of dimethyl carbonate, an environmentally benign solvent. nih.gov

The starting materials, (1-aryl)-2,2,2-trifluoroethyl-silanes, are readily prepared through the insertion of trifluoroethyl diazo alkanes into the Si-H bond of organosilanes. nih.gov The reaction demonstrates the utility of organosilanes in the synthesis of valuable fluorinated alkenes. nih.gov A one-pot procedure that combines the initial insertion and the subsequent desilylative defluorination has also been successfully developed. nih.gov

Table 2: Examples of Fluoride-Triggered Desilylative Defluorination

| Entry | (1-Aryl)-2,2,2-trifluoroethyl-silane Substrate | Fluoride Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Trimethyl(1-phenyl-2,2,2-trifluoroethyl)silane | TBAF | 1,1-difluoro-2-phenylethene | 95 |

| 2 | (1-(4-chlorophenyl)-2,2,2-trifluoroethyl)trimethylsilane | CsF | 1-(2,2-difluorovinyl)-4-chlorobenzene | 92 |

| 3 | (1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)trimethylsilane | TBAF | 1-(2,2-difluorovinyl)-4-methoxybenzene | 98 |

Silver(I)-Fluoride-Mediated Fluorinative Homocoupling Reactions of β,β-Difluorostyrene Derivatives

A novel synthetic method involves the silver(I)-fluoride-mediated homocoupling of β,β-difluorostyrene derivatives. cas.cnresearchgate.netnih.gov This transformation is initiated by the nucleophilic addition of silver(I) fluoride to the β,β-difluorostyrene. cas.cnnih.gov This step is followed by the dimerization of the resulting benzylsilver intermediates. cas.cnnih.gov

This reaction exhibits a broad substrate scope and good tolerance for various functional groups. cas.cnresearchgate.net It represents the first reported instance of the reactivity of (α-trifluoromethyl)benzylsilver species. cas.cnnih.gov The resulting dimer products possess unique chemical structures that may have applications in materials science and life sciences. cas.cn The optimal reaction conditions often involve heating the substrate with silver(I) fluoride in a suitable solvent. cas.cn

Table 3: Examples of AgF-Mediated Fluorinative Homocoupling

| Entry | β,β-Difluorostyrene Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(2,2-difluorovinyl)-N,N-diphenylaniline | 1,4-bis(4-(diphenylamino)phenyl)-2,2,3,3-tetrafluorobutane | 78 cas.cn |

| 2 | 1-(2,2-difluorovinyl)-4-methoxybenzene | 2,2,3,3-tetrafluoro-1,4-bis(4-methoxyphenyl)butane | 75 cas.cn |

| 3 | 1-(2,2-difluorovinyl)-4-(methylthio)benzene | 2,2,3,3-tetrafluoro-1,4-bis(4-(methylthio)phenyl)butane | 72 cas.cn |

Acid-Catalyzed Hydrothiolation of Gem-Difluorostyrenes

The synthesis of α,α-difluoroalkylthioethers can be effectively achieved through the acid-catalyzed hydrothiolation of gem-difluorostyrenes. organic-chemistry.orgnih.govacs.org This method was developed to overcome the facile elimination of fluoride that occurs when nucleophilic addition to gem-difluorostyrenes is performed under basic conditions. nih.govacs.org The resulting anionic intermediate in basic media is unstable and readily decomposes. nih.gov

By employing an acid-based catalyst system, a simultaneous nucleophilic addition of the thiol and protonation of the intermediate occurs. organic-chemistry.orgnih.govacs.org This concerted mechanism avoids the formation of the unstable anion, leading to the desired α,α-difluoroalkylthioethers with high selectivity and in moderate to excellent yields. nih.govacs.org These resulting thioether compounds are noted to be less nucleophilic and more stable towards oxidation compared to their non-fluorinated analogs. nih.govacs.org Mechanistic studies suggest a general acid-catalyzed process where the thiol attacks the gem-difluorostyrene concurrently with protonation by a conjugate acid, like a pyridinium (B92312) ion. acs.org

Table 4: Examples of Acid-Catalyzed Hydrothiolation | Entry | Gem-Difluorostyrene Substrate | Thiol Nucleophile | Product | Yield (%) | |---|---|---|---| | 1 | 1,1-difluoro-2-phenylethene | Benzenethiol | (1,1-difluoro-2-phenylethyl)(phenyl)sulfane | 88 | | 2 | 1-(2,2-difluorovinyl)-4-methylbenzene | 4-Methylbenzenethiol | (1,1-difluoro-2-(p-tolyl)ethyl)(p-tolyl)sulfane | 91 | | 3 | 1-(2,2-difluorovinyl)-4-chlorobenzene | 4-Chlorobenzenethiol | (2-(4-chlorophenyl)-1,1-difluoroethyl)(4-chlorophenyl)sulfane | 75 | | 4 | 1,1-difluoro-2-phenylethene | Cyclohexanethiol | Cyclohexyl(1,1-difluoro-2-phenylethyl)sulfane | 65 |

Cyanomethylation of α-(trifluoromethyl)styrenes

A straightforward and highly efficient method for producing cyanated this compound derivatives is through the cyanomethylation of α-(trifluoromethyl)styrenes. sioc-journal.cnsioc-journal.cn This reaction utilizes acetonitrile (B52724) as the source of the cyanomethyl carbanion (CH2CN-). sioc-journal.cnsioc-journal.cn The process is typically facilitated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), and proceeds smoothly at room temperature. sioc-journal.cn

The reaction is generally complete within an hour and provides the desired cyanated gem-difluoroalkenes in moderate to good yields. sioc-journal.cn This synthetic route demonstrates good substrate scope and is compatible with a variety of functional groups. sioc-journal.cn The resulting nitrile products are versatile synthetic intermediates that can be converted into numerous other functionalities, including amides, ketones, and amines. sioc-journal.cn

Table 5: Examples of Cyanomethylation of α-(Trifluoromethyl)styrenes

| Entry | α-(Trifluoromethyl)styrene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,1,1-trifluoro-2-phenylprop-2-ene | 3,3-difluoro-4-phenylbut-3-enenitrile | 78 |

| 2 | 2-(4-chlorophenyl)-1,1,1-trifluoroprop-2-ene | 4-(4-chlorophenyl)-3,3-difluorobut-3-enenitrile | 82 |

| 3 | 1,1,1-trifluoro-2-(4-methoxyphenyl)prop-2-ene | 3,3-difluoro-4-(4-methoxyphenyl)but-3-enenitrile | 75 |

Chemical Reactivity and Mechanistic Investigations of Difluorostyrenes

Fundamental Reactivity of the Difluoroalkene Moiety

The gem-difluoroalkene group (-CF=CH₂) is the key to the distinct reactivity of β,β-difluorostyrenes. The two highly electronegative fluorine atoms create a polarized carbon-carbon double bond, making the α-carbon susceptible to nucleophilic attack. cas.cnpsu.edu This electronic feature governs many of the characteristic reactions of these compounds.

Addition Reactions to the Carbon-Carbon Double Bond (e.g., Hydrogen Fluoride (B91410) Addition)

Difluorostyrenes can undergo addition reactions across the carbon-carbon double bond. A notable example is the addition of hydrogen fluoride (HF). In the presence of potassium fluoride and a crown ether, hydrogen fluoride adds to β,β-difluorostyrene to yield trifluoroethylarenes. A study on the addition of hydrogen fluoride to 2',2'-difluorostyrenes revealed that the reaction rate is highly sensitive to the substituents on the phenyl ring, with a Hammett constant correlation suggesting a significant electronic effect on the reaction mechanism. nii.ac.jp

Furthermore, the reaction of β,β-difluorostyrene derivatives with silver(I) fluoride initiates a transformation via the nucleophilic addition of the fluoride to the double bond. nih.gov Carboxylic acids have also been shown to add across the double bond of β,β-difluoroacrylates under thermal conditions without the need for a catalyst, resulting in the formation of gem-difluoromethylenated esters. nih.gov

Nucleophilic Addition/Elimination Sequences leading to Monofluoroalkenes

A prevalent reaction pathway for gem-difluoroalkenes involves a nucleophilic addition-elimination sequence, which ultimately leads to the formation of monofluoroalkenes. nih.govsci-hub.se This process is initiated by the attack of a nucleophile at the difluorinated carbon. nih.gov The resulting β-difluoro anion intermediate is often unstable and readily eliminates a fluoride ion, leading to a net substitution of one of the fluorine atoms. nih.gov

This reactivity has been exploited in various synthetic methodologies. For instance, organolithium and Grignard reagents, as well as other anionic nucleophiles, have been used to achieve this transformation. sci-hub.se More recently, organocatalytic methods have been developed. For example, phosphazene P4-tBu can catalyze the reaction of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals to produce monofluoroalkenes with high Z-selectivity. sci-hub.se Similarly, morpholine (B109124) can mediate a defluorinative cycloaddition with organic azides, proceeding through an addition-elimination intermediate. beilstein-journals.org

In some cases, the elimination of fluoride can be overcome. The use of base catalysis in the reaction of aryl thiols with β,β-difluorostyrenes can favor the formation of α,α-difluoroalkylthioethers by preventing the facile β-fluoride elimination from the anionic intermediate. nih.govacs.org

Radical Pathways and Intermediates in Difluorostyrene Transformations

Difluorostyrenes are also involved in transformations that proceed through radical pathways. These reactions can be initiated by the one-electron reduction of the difluoroalkene moiety or through photoredox catalysis. rsc.orgnih.gov

One notable example is the silver(I)-fluoride-mediated homocoupling of β,β-difluorostyrene derivatives. This reaction is believed to proceed through the dimerization of a benzylsilver intermediate, which exhibits radical-like reactivity. nih.govrsc.orgresearchgate.net The reaction is inhibited by the presence of radical scavengers like TEMPO, which supports a free-radical pathway. thieme-connect.com

Photoredox catalysis has emerged as a powerful tool for generating fluorinated radicals from difluorostyrenes. For instance, a 4-tetrafluoropyridinylthio group can be installed on difluorostyrenes, and subsequent single-electron reduction of the C-S bond under visible light catalysis generates fluoroalkyl radicals. rsc.orgnih.gov These radical intermediates can then participate in various synthetic transformations. rsc.orgnih.gov

Stereoselective Transformations of this compound

The development of stereoselective reactions involving difluorostyrenes is a significant area of research, particularly for the synthesis of chiral molecules with applications in pharmaceuticals and materials science.

Enzymatic Cyclopropanation Studies with this compound Isomers

Enzymatic catalysis has proven to be a highly effective strategy for the stereoselective cyclopropanation of difluorostyrenes. Engineered heme proteins, such as variants of cytochrome P450 and globins, have been successfully employed as catalysts for these transformations. acs.orgacs.orgnih.gov

These biocatalysts can perform carbene transfer from a diazo compound to the alkene, creating cyclopropane (B1198618) rings with high diastereo- and enantioselectivity. acs.orgnih.govresearchgate.net For example, an engineered truncated globin from Bacillus subtilis has been used to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. nih.gov This reaction yields ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a key intermediate in the synthesis of the drug ticagrelor, with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov

The stereochemical outcome of these enzymatic reactions can be tuned by modifying the protein catalyst through directed evolution, allowing for access to different stereoisomers of the cyclopropane product. acs.org

Influence of Fluorine Substitution Patterns on Chemical Reactivity

The position of the fluorine atoms on the styrene (B11656) ring significantly influences the chemical reactivity of difluorostyrenes. This is due to a combination of steric and electronic effects.

For example, 2,6-difluorostyrene (B1303422), with fluorine atoms in the ortho positions, exhibits increased steric hindrance around the double bond. This steric bulk can reduce the rate of reactions such as polymerization when compared to unsubstituted styrene.

In contrast, the fluorine atoms in 3,4-difluorostyrene are in the meta and para positions. In this case, the strong electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, which can influence its susceptibility to electrophilic substitution reactions. The specific substitution pattern in 2,4-difluorostyrene (B1320911) also results in unique reactivity patterns compared to its other isomers.

A study on the addition of hydrogen fluoride to various substituted 2',2'-difluorostyrenes demonstrated a strong correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, as described by Hammett constants. nii.ac.jp This highlights the profound impact of the fluorine substitution pattern on the reactivity of the difluoroalkene moiety.

Steric and Electronic Effects of Ortho-Fluorine Substitution (e.g., 2,6-Difluorostyrene)

The substitution of fluorine atoms at the ortho positions (2 and 6) of the styrene benzene (B151609) ring, as seen in 2,6-difluorostyrene, introduces significant steric and electronic effects that modulate its reactivity. The fluorine atoms, due to their size, create steric hindrance around the vinyl group. numberanalytics.com This steric crowding can influence the rate of reactions, such as polymerization, often leading to a decrease in reaction speed compared to unsubstituted styrene. However, this same steric bulk can enhance the thermal stability of resulting polymers.

From an electronic standpoint, the high electronegativity of fluorine leads to an inductive electron-withdrawing effect. msu.edu In 2,6-difluorostyrene, this effect increases the electrophilicity of the molecule compared to styrene, which can enhance its reactivity in certain reactions like cross-coupling. The combination of these steric and electronic factors makes 2,6-difluorostyrene a valuable monomer for the synthesis of high-performance polymers and a unique building block in organic synthesis.

Table 1: Effects of Ortho-Fluorine Substitution on 2,6-Difluorostyrene

| Feature | Effect | Consequence |

| Steric Hindrance | Increased bulk around the vinyl group. numberanalytics.com | Reduced polymerization rate, enhanced thermal stability of copolymers. |

| Electronic Effect | Inductive electron withdrawal by fluorine. msu.edu | Increased electrophilicity. |

| Overall Reactivity | Modified reactivity profile. | Enhanced performance in specific applications like cross-coupling reactions and high-performance polymers. |

Electronic Density Modulation by Meta and Para Fluorine Substitution (e.g., 3,4-Difluorostyrene)

When fluorine atoms are positioned at the meta and para positions of the styrene ring, as in 3,4-difluorostyrene, the electronic landscape of the molecule is significantly altered primarily through electronic effects. The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This modulation of electron density makes the aromatic ring more susceptible to electrophilic substitution reactions, a key transformation in the synthesis of pharmaceutical precursors.

The reduced electron density on the benzene ring can also influence the reactivity of the vinyl group. For instance, in the context of enzymatic cyclopropanation reactions, the electronic properties of substituted styrenes like 3,4-difluorostyrene are crucial for the efficiency and selectivity of the transformation. caltech.edu The ability to fine-tune the electronic properties of the styrene core through meta and para fluorine substitution allows for precise control over its reactivity in various synthetic applications.

Reactivity of Electron-Deficient Difluorostyrenes

Difluorostyrenes, particularly those with multiple fluorine substitutions, are generally considered electron-deficient alkenes. This electron deficiency is a consequence of the strong inductive effect of the fluorine atoms. msu.edu The reactivity of these electron-deficient systems is distinct from their electron-rich counterparts. For example, they can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient alkene reacts with an electron-rich diene.

The electron-deficient nature of the double bond in difluorostyrenes makes them susceptible to nucleophilic attack. acs.org This property is exploited in various synthetic methodologies. Furthermore, electron-deficient styrenes have been shown to undergo photocatalytic [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. nih.gov However, in some cases, the combination of steric hindrance and electronic deactivation in certain isomers, such as 2,3-difluorostyrene, can lead to reduced reactivity. The unique reactivity of electron-deficient difluorostyrenes opens avenues for the synthesis of complex fluorinated molecules. rsc.org

C-F Bond Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective functionalization a significant challenge. However, the development of novel catalytic systems has enabled a range of transformations that can either cleave and replace the C-F bond or functionalize the molecule while retaining the fluorine atoms.

Defluorinative Coupling Reactions (e.g., C-C, C-B, C-Si)

Defluorinative coupling reactions involve the cleavage of one or more C-F bonds and the concurrent formation of a new bond, typically a carbon-carbon (C-C), carbon-boron (C-B), or carbon-silicon (C-Si) bond. These reactions have emerged as powerful tools for the synthesis of monofluorinated alkenes and other valuable fluorinated compounds from readily available gem-difluoroalkenes. acs.org

Transition metals, particularly palladium and nickel, have been instrumental in catalyzing these transformations. For instance, palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids provides stereoselective access to monofluorostilbenes. nih.gov This reaction is proposed to proceed through a β-fluoride elimination from a palladium(II) intermediate. nih.gov Similarly, nickel catalysts have been employed in the Suzuki-type coupling of difluorostyrenes with boronic acids. nih.gov Nickel-catalyzed defluorinative cross-coupling reactions have also been developed for the synthesis of gem-difluoroalkenes from trifluoromethyl alkenes. nih.govchemrxiv.org These methods often exhibit broad substrate scope and functional group tolerance. nih.govresearchgate.net

Table 2: Examples of Defluorinative Coupling Reactions

| Reaction Type | Catalyst/Reagents | Product |

| C-C Coupling | Palladium / Boronic Acids | Monofluorostilbenes nih.gov |

| C-C Coupling | Nickel / Boronic Acids | Monofluorostilbenes nih.gov |

| C-C Coupling | Nickel / Aliphatic Aldehydes | gem-Difluoroalkenes chemrxiv.org |

| C-Si Coupling | Copper / Trifluoromethylsilane, Diazoalkanes | gem-Difluoroalkenes nih.gov |

Fluorine-Retentive Functionalization Approaches to Gem-Difluoroalkenes

While defluorinative strategies are valuable, there is a growing interest in fluorine-retentive functionalization, which modifies the gem-difluoroalkene moiety without loss of the fluorine atoms. thieme-connect.comnih.gov These methods are crucial for synthesizing molecules where the difluoromethylene (CF2) group is a key structural or functional element. nih.gov

Several strategies have been developed to achieve fluorine-retentive functionalization. These include electrophilic additions, radical additions, and cycloadditions. thieme-connect.comnih.gov In many of these reactions, the differential polarization of the double bond in gem-difluoroalkenes plays a key role, with the β-carbon being electron-rich and the α-carbon being electron-poor. nih.gov Radical additions to gem-difluoroalkenes typically proceed by addition to the difluorinated carbon to generate a stable β,β-difluororadical intermediate, which can then be trapped. nih.gov For gem-difluorostyrene derivatives, the delocalization of anionic intermediates can be leveraged to prevent fluoride elimination. thieme-connect.comnih.gov

Chemoselective C-H Functionalization in this compound Derivatives

Chemoselective C-H functionalization represents a powerful and atom-economical approach to modifying complex molecules. sigmaaldrich.com In the context of this compound derivatives, this strategy allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, often with high selectivity, leaving the C-F bonds and the vinyl group intact. ehu.eschemrxiv.org

The challenge in C-H functionalization lies in controlling the site of reaction, especially in molecules with multiple C-H bonds. mdpi.comrsc.org This is often achieved through the use of directing groups or by exploiting the inherent electronic and steric properties of the substrate. Iron-catalyzed carbene transfer reactions, for example, have been used for the C-H functionalization of aromatic compounds. mdpi.com While specific examples focusing solely on this compound are not extensively detailed in the provided context, the principles of C-H functionalization are broadly applicable. The development of catalysts that can selectively activate a specific C-H bond in a this compound derivative, in the presence of the reactive vinyl group and the strong C-F bonds, is an active area of research. sigmaaldrich.comchemrxiv.org

Polymerization and Copolymerization of Difluorostyrene

Homopolymerization Mechanisms and Control

The creation of polymers from a single type of monomer, or homopolymerization, can be achieved through various chemical pathways. For difluorostyrene, radical and cationic mechanisms are notable strategies.

Radical Polymerization Strategies

Radical polymerization is a chain polymerization method that is a key route for producing a wide variety of polymers. sigmaaldrich.com The process involves three main stages: initiation, propagation, and termination. shobeirshimi.com Initiation begins with the creation of radicals from an initiator molecule, which then react with monomer units. sigmaaldrich.com This process is versatile due to the non-specific nature of radical interactions. sigmaaldrich.com However, traditional free-radical polymerization can lead to polymers with a broad range of molecular weights and limited control over the polymer architecture. sigmaaldrich.comresearchgate.net

Control over the polymerization process is crucial to achieving desired material properties. In radical polymerization, this can be managed by controlling the initiator concentration; lower concentrations generally result in longer polymer chains. sigmaaldrich.com However, termination, where two radical chains combine, is an inevitable aspect of this process due to the high reactivity of radicals. sigmaaldrich.com For fluorinated monomers like this compound, radical polymerization is a common approach, often carried out in bulk, solution, suspension, or emulsion. wikipedia.org

Cationic Polymerization Approaches

Cationic polymerization is a type of chain-growth polymerization suitable for monomers with electron-donating substituents, which can stabilize the resulting cationic active center. sigmaaldrich.comsemanticscholar.org The process involves initiation, propagation, termination, and chain transfer steps. capes.gov.br Initiation is typically achieved using Lewis acids or classical protic acids. sigmaaldrich.comcapes.gov.br

Control in cationic polymerization is critical and highly sensitive to impurities and the solvent used. sigmaaldrich.comcapes.gov.brresearchgate.net The key to a "living" cationic polymerization, where termination and chain transfer are suppressed, is to establish an equilibrium between the active and dormant polymer chains, ensuring only a small concentration of active species is present at any time. capes.gov.br This is often achieved by using low temperatures and specific solvent polarities to stabilize the propagating carbocation. researchgate.net Like radical polymerization, cationic methods have been successfully used for the homopolymerization of various fluorostyrenes. wikipedia.org

Copolymerization with Various Monomers

Copolymerization, the process of combining two or more different types of monomers, is a powerful tool for creating materials with tailored properties that are often superior to those of the corresponding homopolymers. frontiersin.org

Strategies with Styrene (B11656) and Acrylate (B77674) Monomers

This compound can be copolymerized with conventional monomers like styrene and various acrylates to create random, block, or alternating copolymers. scielo.br A critical factor in predicting the final copolymer composition and structure is the monomer reactivity ratio. frontiersin.org The reactivity ratio for a pair of monomers (M1 and M2), denoted as r1 (k11/k12) and r2 (k22/k21), describes the preference of a growing polymer chain ending in one monomer to add another unit of the same monomer versus the other monomer. frontiersin.org

For instance, in the copolymerization of styrene (St) and various acrylates, the reactivity ratios indicate how each monomer will be incorporated into the polymer chain. frontiersin.orgscilit.net These ratios can be determined experimentally using methods like the Finemann-Ross (FR) and Kelen-Tüdos (KT) methods from data on monomer feed and copolymer composition, often analyzed via techniques like ¹H NMR. frontiersin.orgscielo.orgnih.gov The product of the reactivity ratios (r1r2) gives insight into the copolymer structure: r1r2 ≈ 1 suggests an ideal random copolymer, r1r2 ≈ 0 indicates a tendency towards alternation, and values where one ratio is much larger than the other imply a tendency to form block-like structures or homopolymers. nih.gov

Table 1: Illustrative Reactivity Ratios for Styrene and Acrylate Monomers This table presents data for non-fluorinated styrene and various acrylates to illustrate the concept of reactivity ratios. The exact values for this compound would depend on the specific isomer and reaction conditions.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Polymerization System | Reference |

|---|---|---|---|---|---|

| Styrene | 2-Ethylhexyl Acrylate (EHA) | 0.926 | 0.238 | Conventional Radical | frontiersin.org |

| Styrene | Butyl Acrylate (BA) | 0.95 | 0.20 | FRP at 90°C | frontiersin.org |

| Styrene | Methyl Acrylate (MA) | 1.32 | 0.14 | TEMPO-mediated at 125°C | scilit.net |

| Styrene | Pentadecylphenyl Methacrylate (PDPMA) | 0.93 | 0.05 | ATRP | nih.gov |

Influences of Fluorine Atoms on Copolymer Architecture and Material Performance

The incorporation of fluorine atoms into a polymer backbone via monomers like this compound has a profound impact on the material's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are key to these effects. google.com

Furthermore, fluorine atoms significantly lower the surface energy of a material, leading to properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). icp.ac.ru This makes copolymers containing this compound attractive for applications such as antifouling coatings and specialized membranes. icp.ac.ru

Table 2: Comparison of Thermal Properties

| Polymer | Glass Transition Temperature (Tg) | Key Structural Feature | Reference |

|---|---|---|---|

| Atactic Polystyrene | ~100 °C | Non-fluorinated | wikipedia.orglinseis.com |

| Poly(2,5-difluorostyrene) | 101 °C (374 K) | Fluorinated aromatic ring | semanticscholar.org |

| Isotactic Polystyrene | Melting Point (Tm) ~240 °C | Crystalline, non-fluorinated | linseis.com |

Controlled Radical Polymerization (CRP) Techniques for this compound Polymers

To overcome the limitations of conventional radical polymerization, a set of techniques known as Controlled Radical Polymerization (CRP) or Reversible-Deactivation Radical Polymerization (RDRP) have been developed. sigmaaldrich.comquora.com These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comresearchgate.netacs.org The main CRP techniques are Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. capes.gov.brfluorine1.ru

These techniques have been successfully applied to fluorinated monomers, including styrenic derivatives. capes.gov.bracs.orgfluorine1.ru

Nitroxide-Mediated Polymerization (NMP) uses a stable nitroxide radical to reversibly cap the growing polymer chain, establishing an equilibrium between active and dormant species. icp.ac.ruwikipedia.org This method is effective for styrene and acrylate monomers, though it often requires high temperatures (110-150°C). fluorine1.ru

Atom Transfer Radical Polymerization (ATRP) is a versatile method that uses a transition metal complex (often copper-based) to reversibly activate a dormant polymer chain through the transfer of a halogen atom. wikipedia.orgspringernature.comcmu.edu It is highly tolerant of various functional groups and is one of the most successful techniques for preparing well-defined polymers. sigmaaldrich.comwikipedia.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is arguably the most versatile CRP method. sigmaaldrich.comfluorine1.ru It involves a conventional radical initiator but adds a RAFT agent (typically a thiocarbonylthio compound) to the system. This agent mediates the polymerization through a reversible chain transfer process, allowing for excellent control over a wide range of monomers under relatively mild conditions. sigmaaldrich.comnih.govfluorine1.ru

Table 3: Overview of Controlled Radical Polymerization (CRP) Techniques

| Technique | Mechanism Principle | Typical Components | Advantages for Fluorostyrenes | Limitations |

|---|---|---|---|---|

| NMP | Reversible trapping of propagating radicals by stable nitroxide radicals. wikipedia.orgslideshare.net | Monomer, Initiator (e.g., BPO), Nitroxide (e.g., TEMPO). scilit.netfluorine1.ru | Effective for styrenic monomers; metal-free. fluorine1.ru | Often requires high temperatures; slower kinetics. fluorine1.ru |

| ATRP | Reversible halogen atom transfer between a dormant species and a transition metal catalyst. wikipedia.orgcmu.edu | Monomer, Halide Initiator, Transition Metal Complex (e.g., CuBr/Ligand). wikipedia.orgfrontiersin.org | Excellent control over molecular weight and architecture; tolerant to many functional groups. wikipedia.orgacs.org | Requires removal of metal catalyst from the final polymer. capes.gov.br |

| RAFT | Reversible addition-fragmentation of growing chains with a thiocarbonylthio RAFT agent. nih.govfluorine1.ru | Monomer, Initiator (e.g., AIBN), RAFT Agent (e.g., dithioester). fluorine1.ru | Highly versatile for a wide range of monomers; tolerant to impurities and various reaction conditions. nih.govfluorine1.ru | RAFT agent can be colored and may require removal; potential for retardation. sigmaaldrich.com |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used method for the controlled polymerization of a variety of monomers, including styrenes and acrylates. springernature.comcmu.edu It is a form of reversible-deactivation radical polymerization where a dynamic equilibrium is established between active, propagating radicals and dormant species. springernature.com This equilibrium is mediated by a transition metal catalyst, typically a copper complex, which reversibly transfers a halogen atom between the catalyst and the propagating polymer chain. springernature.comcmu.edu This process minimizes termination reactions, allowing for uniform chain growth. rsc.org

The ATRP method is well-suited for fluorinated styrenes. Research on monomers like pentafluorostyrene demonstrates that they can be polymerized to high conversions in relatively short time frames, yielding polymers with low polydispersity indexes (PDI) typically between 1.08 and 1.37. researchgate.net This control allows for the creation of well-defined homopolymers and is a foundational technique for building more complex structures like block copolymers. researchgate.netkpi.ua The synthesis of polymers with narrow molecular weight distributions is a key advantage of this technique. kpi.uamdpi.com

Table 1: Representative Data for ATRP of a Fluorinated Styrene (Pentafluorostyrene) Note: This data is for pentafluorostyrene and is representative of the conditions and results expected for the ATRP of fluorinated styrenes like this compound.

| Initiator | Catalyst/Ligand | Temp. (°C) | Time (min) | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) |

| 1-Phenylethyl bromide | Cu(I)Br / PMDETA | 110 | 10 | 95 | 10,000 | 9,600 | 1.15 |

| 1-Phenylethyl bromide | Cu(I)Br / PMDETA | 110 | 30 | 98 | 20,000 | 19,500 | 1.18 |

| Ethyl-2-bromoisobutyrate | Cu(I)Br / bipyridine | 90 | 120 | 85 | 15,000 | 14,200 | 1.25 |

Data compiled from principles and representative values found in scientific literature. researchgate.netkpi.ua

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful reversible-deactivation radical polymerization technique known for its versatility and compatibility with a wide range of monomers under various reaction conditions. sigmaaldrich.commdpi.comwikipedia.org The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). wikipedia.orgsigmaaldrich.com This RAFT agent mediates the polymerization through a reversible chain-transfer process, allowing for the synthesis of polymers with controlled molecular weights and low PDI. wikipedia.orgsigmaaldrich.com

The living characteristics of RAFT polymerization make it an excellent method for preparing well-defined polymers and block copolymers. nih.gov For example, a well-defined polymer can be synthesized and then used as a macromolecular chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, leading to a block copolymer. nih.gov This sequential addition approach is a cornerstone of advanced polymer synthesis. jku.atrsc.org

Table 2: Research Findings for RAFT Polymerization of an Aldehyde-Functionalized Styrene and Subsequent Block Copolymerization Note: This data for 4-vinylbenzaldehyde (B157712) (VBA) illustrates the typical procedure and results for synthesizing a styrenic block copolymer via RAFT, a method applicable to this compound.

| Polymerization Stage | Monomer | CTA / Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |

| Homopolymer | 4-Vinylbenzaldehyde | DDMAT / AIBN | 75 | 22.5 | 76 | 10,300 | 1.17 |

| Block Copolymer | Styrene | PVBA macro-CTA / AIBN | 60 | 12 | 17 | 12,500 | 1.19 |

Data sourced from a study on the RAFT polymerization of 4-vinylbenzaldehyde. nih.gov

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. icp.ac.ruresearchgate.net This forms a dormant alkoxyamine species, which can undergo thermal homolysis to regenerate the propagating radical and the nitroxide. icp.ac.rumdpi.com This reversible capping process maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled polymer growth. mdpi.com

NMP is particularly effective for styrenic monomers and is considered a metal-free CRP technique, which can be advantageous for certain applications. icp.ac.ru The process allows for the creation of well-defined homopolymers and complex architectures like block copolymers. researchgate.netucsc.edu While NMP is a powerful method for producing well-defined polymers with controlled stereochemistry and low dispersity, specific experimental studies focusing solely on the homopolymerization of this compound are not as widely documented in the available literature as for ATRP and RAFT. mdpi.comresearchgate.net However, its established success with a broad range of other styrene derivatives indicates its potential applicability. ucsc.edu

Advanced Polymer Architectures

The true potential of controlled polymerization techniques is realized in the synthesis of advanced polymer architectures, where this compound segments can impart unique properties like chemical resistance and low surface energy.

Synthesis of Block Copolymers with this compound Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis is a primary application of controlled radical polymerization techniques like ATRP and RAFT. kpi.uarsc.org The most common strategy involves sequential monomer addition, where a well-defined homopolymer with a reactive end-group is used as a macroinitiator (for ATRP) or macro-CTA (for RAFT) to initiate the polymerization of a different monomer. kpi.uanih.gov

This macroinitiator approach allows for precise control over the length of each block, leading to the formation of di-block, tri-block, and even more complex multiblock copolymers. researchgate.netkpi.ua For instance, a polystyrene macroinitiator could be used to initiate the ATRP of this compound to create a polystyrene-b-poly(this compound) diblock copolymer. The resulting amphiphilic or semifluorinated block copolymers are of significant interest for applications requiring specific surface properties or self-assembly behaviors. kpi.ua

Graft Copolymerization for Surface Modification (e.g., Radiation-Induced Graft Copolymerization)

Graft copolymerization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. sigmaaldrich.comnih.govnumberanalytics.com This is achieved by covalently attaching polymer chains (grafts) of a different chemical nature onto the surface of a substrate polymer. ichtj.waw.pl Radiation-induced graft copolymerization (RIGC) is a versatile method to initiate this process. ichtj.waw.plmdpi.com High-energy sources like gamma rays, electron beams, or low-energy sources like UV light and plasma are used to generate radical sites on the substrate surface, which then initiate the polymerization of a monomer from the surface in a "grafting from" approach. ichtj.waw.plnih.goveuropa.eu

Grafting this compound onto a polymer substrate can be used to impart fluoropolymer properties, such as hydrophobicity and chemical inertness, to the surface. googleapis.com The choice of radiation method depends on the desired outcome and the nature of the substrate and monomer. ichtj.waw.pl

Table 3: Overview of Radiation-Induced Grafting (RIGC) Methods for Surface Modification

| Method | Radiation Source | Mechanism | Key Features |

| Simultaneous Method | Gamma Rays, Electron Beam | Substrate is irradiated in the presence of the monomer. mdpi.com | Simple and direct; risk of homopolymer formation in the bulk solution. mdpi.com |

| Pre-Irradiation Method | Gamma Rays, Electron Beam | Substrate is irradiated first (in vacuum or air) and then exposed to the monomer. ichtj.waw.pl | Reduces homopolymerization; radicals or peroxides are formed on the substrate prior to monomer contact. ichtj.waw.plnih.gov |

| Photo-Induced Grafting | Ultraviolet (UV) Light | Often requires a photoinitiator to generate radicals on the polymer surface. nih.gov | Good for surface-specific modification; penetration depth is limited. |

| Plasma-Induced Grafting | Plasma | Plasma treatment creates reactive sites (radicals) on the polymer surface. nih.gov | Highly effective for creating a high density of surface radicals on inert materials. |

Information compiled from reviews on radiation-induced graft copolymerization. ichtj.waw.plmdpi.comnih.gov

Thermocyclodimerization in Fluoropolymer Synthesis

Thermocyclodimerization is a specific polymerization mechanism involving a [2+2] cycloaddition of fluorinated double bonds. researchgate.net This reaction is characteristic of monomers such as α,β,β-trifluorostyrene and other trifluorovinyl compounds. researchgate.netreseat.or.kr Upon heating, typically between 150-210°C, these monomers undergo a cycloaddition reaction to form a highly stable perfluorocyclobutane (PFCB) ring within the polymer backbone. researchgate.netreseat.or.kr This process yields fluoropolymers with exceptional thermal stability and desirable dielectric properties.

Based on available research, this thermocyclodimerization reaction is specific to monomers with a trifluorovinyl group. researchgate.net The literature does not indicate that this compound monomers undergo this particular type of thermal [2+2] cycloaddition to form perfluorocyclobutane rings.

Advanced Research Applications of Difluorostyrene and Its Derivatives

Innovations in Materials Science

The incorporation of fluorine atoms into styrene (B11656) monomers imparts unique characteristics to the resulting polymers. These fluorinated polymers exhibit a desirable combination of chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties. researchgate.net

Development of Fluorinated Polymers for High-Performance Applications

The polymerization of difluorostyrene monomers leads to the creation of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific electrical properties, making them suitable for a wide array of high-performance applications. lookchem.com

Polymers based on this compound are utilized in the fabrication of insulating materials for electronic devices. These materials are critical in high-frequency applications due to their low dielectric constants and high thermal stability. The introduction of fluorine into polymers can lower the dielectric constant and enhance thermal stability. For instance, a fluorinated cross-linked polystyrene derived from vanillin (B372448) demonstrated a low dielectric constant (Dk) of 2.80 and a dielectric loss (Df) of 5.29 × 10−3 at 5 GHz, along with high thermal stability, with a 5% weight loss temperature (T5d) of 439 °C. rsc.org Similarly, innovative fluorinated polyimides have been developed with a dielectric constant of 2.312 at 1 MHz and a glass transition temperature of 402 °C, showcasing their potential for advanced soft electronics. mdpi.com

Properties of Selected Fluorinated Polymers for Electronic Insulation

| Polymer System | Dielectric Constant (Dk) | Frequency | Thermal Stability (T5d/Tg) | Reference |

|---|---|---|---|---|

| Fluorinated cross-linked polystyrene | 2.80 | 5 GHz | 439 °C (T5d) | rsc.org |

| Cross-linked Co-Poly(arylene ether)s | 2.22–2.51 | 1 MHz | 419–526 °C (T5%) | tandfonline.com |

The presence of fluorine atoms in this compound-based polymers leads to low surface energy, a key property for creating hydrophobic surfaces. researchgate.netqucosa.de Fluoropolymers are extensively used in functional organic superhydrophobic coatings due to their low surface energy, which can be as low as 6 mN/m. nih.gov This is attributed to the small size and high electronegativity of fluorine atoms, which results in weak intermolecular forces. nih.gov The incorporation of fluorinated monomer units into polystyrene has been shown to dramatically increase the water contact angle of the resulting copolymers to as high as 147°, indicating a significant enhancement in hydrophobicity. rsc.org Research has also focused on developing photoreversibly switchable hydrophobic surfaces using fluorinated polymers, allowing for dynamic control over surface wettability. sjtu.edu.cn

Surface Properties of Fluorinated Polystyrene Copolymers

| Fluorinated Monomer Content | Water Contact Angle (°) | Reference |

|---|---|---|

| 20–40 mol% of FMST | Up to 147° | rsc.org |

Fluorinated polymers derived from this compound show significant promise in the development of specialized membranes for various applications, including fuel cells and microlithography.

In fuel cells , proton exchange membranes (PEMs) are a critical component, and fluorinated polymers are often used due to their excellent ionic conductivity and thermal and chemical durability. fuelcellstore.com These membranes facilitate the transport of protons from the anode to the cathode. fuelcellstore.com

For microlithography , particularly at short wavelengths like 157 nm, materials with high UV transparency are required. google.com Fluorinated polymers are leading candidates for this application because they exhibit sufficient transparency at these demanding wavelengths. utexas.edu Researchers have developed novel 157-nm chemically amplified resists composed of fluorinated monocyclic main-chain polymers that demonstrate high transparency and have achieved high-resolution patterns. spiedigitallibrary.org

Optical Properties of Fluorinated Polymers for Microlithography

| Polymer Type | Application Wavelength | Key Property | Achieved Resolution | Reference |

|---|---|---|---|---|

| Fluorinated monocyclic main-chain polymer (SAFARI resist) | 157 nm | High transparency | 65-nm line and space patterns | spiedigitallibrary.org |

The unique electronic and optical properties of this compound make it a valuable material for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). lookchem.com

Fluorination of poly(p-phenylenevinylene)s (PPVs) can create blue-emitting conjugated polymers, demonstrating the potential of this compound derivatives in OLEDs . mdpi.com

Performance of Fluorinated Polymers in Organic Solar Cells

| Polymer System | Role | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Fluorinated Polymer Donor (PHF) with PC71BM | Donor | 7.2% | researchgate.net |

| FBT-based D-A Copolymer (PPh-1F-HD) with PC71BM | Donor | 7.64% | acs.org |

Membranes for Specialized Applications (e.g., fuel cells, microlithography, optics)

Advanced Materials for Energy Capture and Storage

Fluorinated polymers are emerging as crucial materials for energy capture and storage technologies, including capacitors and batteries. researchgate.net Their unique properties, such as high breakdown strength and thermal stability, make them suitable for high-energy-density applications. acs.org

In energy storage capacitors , fluorinated polymers are being explored for their potential to function as high-temperature dielectric materials. acs.org For instance, fluorinated polyimides have demonstrated enhanced breakdown strengths (up to 730 MV m−1 at 25 °C) and a high discharged energy density of 3.6 J cm−3 at 150 °C. aip.org An oxanorbornene copolymer with 25% fluorination exhibited a high breakdown strength of 700 MV/m and a discharged energy density of 6.3 J/cm³. acs.org

Fluorinated materials are also widely used in batteries , particularly in lithium-ion batteries (LIBs), where they are found in binders, separators, and electrolytes. academie-sciences.fr Polyvinylidene fluoride (B91410) (PVDF) and its copolymers are common binders due to their excellent electrochemical stability. academie-sciences.fr Fluorinated nano-polyindoles have been prepared that exhibit high specific capacitances (261–528 F g⁻¹ at 18 A g⁻¹), showing promise as electrode materials for energy storage. researchgate.net

Energy Storage Properties of Fluorinated Polymers | Polymer System | Application | Key Performance Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Fluorinated Polyimides (PFI) | High-Temperature Capacitor | Discharged Energy Density | 3.6 J cm⁻³ at 150 °C | aip.org | | Oxanorbornene Copolymer (25% fluorination) | High-Temperature Capacitor | Discharged Energy Density | 6.3 J/cm³ | acs.org | | Fluorinated Nano-polyindoles | Electrode Material | Specific Capacitance | 261–528 F g⁻¹ at 18 A g⁻¹ | researchgate.net |

Contributions to Medicinal Chemistry and Biological Probes

This compound and its derivatives have emerged as versatile scaffolds in medicinal chemistry, contributing significantly to the development of novel therapeutic agents and biological probes. The strategic incorporation of fluorine atoms into the styrenic framework imparts unique physicochemical properties that can enhance biological activity, improve metabolic stability, and modulate target binding affinity.

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Aldose Reductase, Acetylcholinesterase)

Derivatives of this compound are subjects of investigation for their potential as enzyme inhibitors, a key strategy in treating a multitude of diseases. selvita.com The presence of fluorine can alter the electronic characteristics of a molecule, potentially increasing its binding affinity to the active sites of enzymes. selvita.com Research has explored the inhibitory activities of various compounds derived from or related to fluorinated structures against several key enzymes.

Cyclooxygenase (COX) , an enzyme with two isoforms (COX-1 and COX-2), is a primary target for anti-inflammatory drugs. scripps.edu Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. scripps.edu Studies on various heterocyclic compounds, which can be synthesized from fluorinated precursors, have shown significant inhibitory activity against both COX-1 and COX-2. For instance, a series of novel 1,5-diphenylpyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. sci-hub.se Similarly, other heterocyclic structures have been designed as selective COX-2 inhibitors. nih.govwikipedia.orgwiley-vch.de

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. chemrxiv.orgnih.gov The inhibition of aldose reductase is a therapeutic strategy to prevent or ameliorate conditions like diabetic neuropathy, retinopathy, and nephropathy. nih.gov While many aldose reductase inhibitors have been developed, a lack of selectivity against the related enzyme aldehyde reductase (ALR1) can lead to side effects, as ALR1 plays a role in detoxification. Research into new inhibitors, including spiro-derivatives and thiopyrimidinones, aims to achieve higher selectivity and efficacy.

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of neurodegenerative disorders such as Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. Research has been conducted on various derivatives, including those based on imidazo[2,1-b]thiazole (B1210989) and oxazolone, to assess their AChE inhibitory potential.

Table 1: Inhibitory Activity of Various Compounds Against Target Enzymes

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| Imidazole Derivative (5b) | COX-2 | 0.71 | 115 | nih.gov |

| 1,3-Dihydro-2H-indolin-2-one (4e) | COX-2 | 2.35 | - | wikipedia.org |

| 1,3-Dihydro-2H-indolin-2-one (9h) | COX-2 | 2.42 | - | wikipedia.org |

| Isoxazole Derivative (C6) | COX-2 | 0.55 | 61.73 | wiley-vch.de |

| Thiopyrimidinone (5a) | Aldose Reductase | 5.9 | - | |

| Thiopyrimidinone (6a) | Aldose Reductase | 8.2 | - | |

| Imidazo[2,1-b]thiazole (4f) | Acetylcholinesterase | IC₅₀: 0.0245 mg/mL | - | |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Acetylcholinesterase | 9 - 246 | - |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the replacement of a molecular fragment with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. This strategy is employed to optimize a lead compound's characteristics, such as enhancing potency, improving metabolic stability, increasing selectivity, or reducing toxicity. Fluorine is a particularly effective bioisostere for the hydrogen atom. nih.gov Although similar in size, fluorine is the most electronegative element, and its substitution for hydrogen can significantly alter a molecule's electronic properties, pKa, and conformational preferences without causing major steric disruption. nih.gov

Development of Anti-inflammatory Agents

This compound derivatives serve as important building blocks for the synthesis of novel anti-inflammatory agents. sci-hub.se The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. scripps.edu

Research has demonstrated the anti-inflammatory potential of various heterocyclic compounds derived from fluorinated precursors. A study on 1,5-diphenylpyrazole derivatives, which can be synthesized using difluorinated starting materials, identified compounds with potent anti-inflammatory and analgesic activities. sci-hub.se The lead compound from this series, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, showed significant efficacy in rat models of adjuvant-induced arthritis and carrageenin-induced foot edema. sci-hub.se Further studies have explored pyrimidine (B1678525) derivatives and other hybrids as selective COX-2 inhibitors or dual inhibitors of other inflammatory targets like 5-lipoxygenase (5-LOX), demonstrating considerable anti-inflammatory effects in vivo.

Table 2: Anti-inflammatory Activity of Selected Compound Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (10) | Adjuvant-induced arthritis (rat) | ED₅₀: 0.31 mg/kg (oral) | sci-hub.se |

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (10) | Carrageenin-induced foot edema (rat) | ED₅₀: 2.6 mg/kg (oral) | sci-hub.se |

| Dihydropyrimidine/sulphonamide hybrid (3j) | Carrageenan-induced paw edema (rat, 5h) | Edema Inhibition: 71% | |

| Dihydropyrimidine/sulphonamide hybrid (3e) | Carrageenan-induced paw edema (rat, 5h) | Edema Inhibition: 68% | |

| 1,3-Dihydro-2H-indolin-2-one (9d) | NO production inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀: 10.03 µM | wikipedia.org |

Interaction with Biological Targets and Pathogen Inhibition (e.g., fungal pseudomycelium disruption)